ATWLPPR Peptide: A Technical Guide to its Mechanism of Action as a Neuropilin-1 Antagonist
ATWLPPR Peptide: A Technical Guide to its Mechanism of Action as a Neuropilin-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide ATWLPPR has emerged as a significant anti-angiogenic agent with therapeutic potential in oncology and ophthalmology. This document provides a comprehensive technical overview of the core mechanism of action of ATWLPPR. It details the peptide's interaction with its primary receptor, Neuropilin-1 (NRP-1), its role in modulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway, and the downstream cellular consequences. This guide synthesizes key quantitative data, outlines detailed experimental protocols from foundational studies, and presents visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Core Mechanism of Action: Competitive Antagonism of NRP-1
The primary mechanism of action of the ATWLPPR peptide is its function as a selective antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform.[1][2][3] ATWLPPR, also referred to as A7R, specifically binds to NRP-1 and competitively inhibits the binding of VEGF165 to this receptor.[1][4] This inhibitory action disrupts the formation of the VEGF165/NRP-1/VEGFR-2 ternary complex, which is crucial for amplifying VEGF-induced signaling that leads to angiogenesis, vascular permeability, and cell migration.[2][3][5]
The anti-angiogenic properties of ATWLPPR have been demonstrated in both in vitro and in vivo models, where it has been shown to decrease tumor growth and angiogenesis in breast cancer models and alleviate retinal vascular injury in experimental diabetic retinopathy.[1][2][3][4]
Structural Basis of Interaction
Structure-function analyses have revealed the critical residues within the ATWLPPR sequence for its binding affinity and inhibitory function. The C-terminal sequence "LPPR" is essential for its activity, with the terminal arginine (R) residue playing a pivotal role in the interaction with NRP-1.[1][4] Molecular dynamics simulations suggest that the functional groups of this arginine residue form a network of hydrogen bonds with NRP-1, contributing significantly to the stability of the peptide-receptor complex.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the ATWLPPR peptide in various experimental settings.
| Parameter | Value | Assay/Model | Reference |
| IC50 (ATWLPPR) | 19 µM | Competitive binding assay with VEGF165 for NRP-1 | [6] |
| IC50 (ATWLPPR) | 60-84 µM | Competitive binding assay with VEGF165 for NRP-1 | [4] |
| IC50 (TPC-Ahx-ATWLPPR) | 171 µM | Competitive binding assay with VEGF165 for NRP-1 | [6] |
| In Vivo Dosage | 400 µg/kg (daily) | Mouse model of diabetic retinopathy | [3] |
Table 1: Binding Affinity and In Vivo Dosage of ATWLPPR.
| Experimental Model | Key Findings | Quantitative Endpoint | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TPC-Ahx-ATWLPPR uptake was 25-fold higher than the unconjugated photosensitizer. | Cellular Uptake | [6] |
| HUVEC | TPC-Ahx-ATWLPPR exhibited a 10.4-fold enhancement in photodynamic activity. | Photodynamic Activity | [6] |
| Diabetic Mouse Model | ATWLPPR treatment prevented the decrease in b-wave amplitudes and the increase in implicit times in electroretinography. | Electroretinography (ERG) | [2][3] |
| Diabetic Mouse Model | ATWLPPR treatment reduced occludin degradation and albumin extravasation. | Vascular Integrity | [2][3] |
| Diabetic Mouse Model | ATWLPPR treatment reduced levels of VEGF, GFAP, and ICAM-1. | Protein Expression | [2][3] |
Table 2: In Vitro and In Vivo Efficacy Data for ATWLPPR and its Conjugates.
Signaling Pathways Modulated by ATWLPPR
ATWLPPR exerts its biological effects by intercepting the VEGF signaling cascade at the level of the NRP-1 co-receptor. The following diagram illustrates the canonical VEGF signaling pathway and the point of intervention by ATWLPPR.
Caption: ATWLPPR competitively inhibits VEGF165 binding to NRP-1, blocking downstream signaling.
By preventing VEGF165 from binding to NRP-1, ATWLPPR effectively dampens the activation of VEGFR-2.[3][5] This leads to the downregulation of several downstream signaling pathways implicated in angiogenesis and vascular permeability, including those involving SRC family kinases and ABL kinases.[7][8] In the context of diabetic retinopathy, ATWLPPR treatment has been shown to reduce oxidative stress and the expression of pro-inflammatory and pro-angiogenic factors such as VEGF itself, Glial Fibrillary Acidic Protein (GFAP), and Intercellular Adhesion Molecule 1 (ICAM-1).[2][3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of the ATWLPPR peptide.
Competitive Binding Assay
This assay is used to determine the ability of ATWLPPR to compete with VEGF165 for binding to NRP-1.
Caption: Workflow for a competitive binding assay to determine the IC50 of ATWLPPR.
Protocol:
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Recombinant NRP-1 protein is coated onto the wells of a microtiter plate.
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A constant concentration of labeled VEGF165 (e.g., biotinylated or radiolabeled) is added to the wells along with increasing concentrations of the ATWLPPR peptide.
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The plate is incubated to allow for competitive binding to occur.
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The wells are washed to remove unbound ligands.
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The amount of labeled VEGF165 bound to the immobilized NRP-1 is quantified using an appropriate detection method (e.g., streptavidin-HRP for biotinylated VEGF165).
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The data is plotted as the percentage of bound labeled VEGF165 against the concentration of ATWLPPR, and the IC50 value is calculated.
In Vivo Model of Diabetic Retinopathy
This model is used to assess the therapeutic efficacy of ATWLPPR in a disease context.
Protocol:
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Diabetes is induced in C57BL/6 mice via streptozotocin injection.
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One week after induction, mice are treated with daily subcutaneous injections of ATWLPPR (400 µg/kg) or saline as a control.[3]
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After a defined period (e.g., five weeks), various physiological and molecular endpoints are assessed.
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Electroretinography (ERG): To evaluate retinal function.[2][3]
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Fundus Fluorescence Angiography (FFA): To observe retinal vasculature in vivo.
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Western Blotting: To quantify protein levels of occludin (for vascular integrity), albumin extravasation, VEGF, GFAP, and ICAM-1 in retinal tissue.[2][3]
Cell-Based Assays
Human Umbilical Vein Endothelial Cell (HUVEC) Uptake Assay:
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HUVECs are cultured in appropriate media.
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Cells are incubated with a fluorescently labeled ATWLPPR conjugate (e.g., TPC-Ahx-ATWLPPR) for various time points.
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For competition experiments, an excess of unlabeled ATWLPPR is added.
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After incubation, cells are washed, and the intracellular fluorescence is quantified to determine uptake.[6]
Conclusion
The ATWLPPR peptide represents a well-characterized Neuropilin-1 antagonist with a clear mechanism of action. Its ability to selectively disrupt the VEGF165/NRP-1 interaction provides a targeted approach to inhibit pathological angiogenesis and vascular permeability. The quantitative data and established experimental protocols detailed in this guide offer a solid foundation for further research and development of ATWLPPR-based therapeutics. Future investigations may focus on optimizing peptide stability, exploring novel delivery systems, and expanding its therapeutic applications to other NRP-1-dependent pathologies.
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress | PLOS One [journals.plos.org]
- 3. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGF165-induced vascular permeability requires NRP1 for ABL-mediated SRC family kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
